Tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, an aminomethyl group, and a pyridinyl group, all of which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to form an intermediate, which is then further reacted with various reagents to introduce the aminomethyl and pyridinyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- Tert-butyl N-[4-(aminomethyl)phenyl]carbamate .
Uniqueness
Tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-9-10(8-15)17-12(18)11-6-4-5-7-16-11/h4-7,10H,8-9,15H2,1-3H3 |
InChI Key |
HZDHHHNFLXBAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N=C1C2=CC=CC=N2)CN |
Origin of Product |
United States |
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